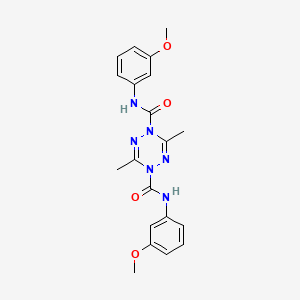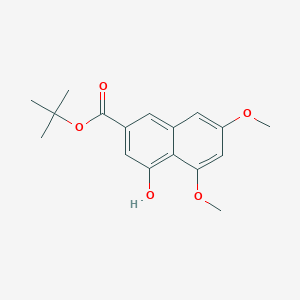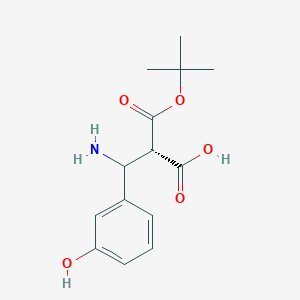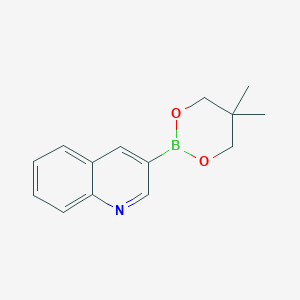![molecular formula C23H19N5O B13940930 2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl-](/img/structure/B13940930.png)
2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl- is a complex heterocyclic compound that incorporates multiple ring systems, including pyridinone, indole, and pyridopyrimidine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl- typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the construction of the pyridopyrimidine ring system. Key steps may include cyclization reactions, nucleophilic substitutions, and condensation reactions. Common reagents used in these steps include cyclopropylamine, pyridine derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole and pyridopyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of 2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain kinases or interact with DNA to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds containing the indole ring system, such as tryptophan and serotonin.
Pyridopyrimidine Derivatives: Compounds with similar ring structures, such as certain kinase inhibitors.
Uniqueness
2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl- is unique due to its combination of multiple ring systems, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C23H19N5O |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
4-cyclopropyl-1-(2,3-dihydroindol-1-yl)-3-pyrido[2,3-d]pyrimidin-6-ylpyridin-2-one |
InChI |
InChI=1S/C23H19N5O/c29-23-21(17-11-18-12-24-14-26-22(18)25-13-17)19(15-5-6-15)8-10-28(23)27-9-7-16-3-1-2-4-20(16)27/h1-4,8,10-15H,5-7,9H2 |
InChI-Schlüssel |
AGSBPJNPQVTKPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C(=O)N(C=C2)N3CCC4=CC=CC=C43)C5=CN=C6C(=C5)C=NC=N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940847.png)

![[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13940860.png)

![8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13940880.png)





![7-Bromobenzo[d]thiazol-4-amine](/img/structure/B13940922.png)


![(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone](/img/structure/B13940934.png)
